An In-depth Technical Guide to 2-Hydroxypropane-1,2,3-tricarbohydrazide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Hydroxypropane-1,2,3-tricarbohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Citric Acid Derivative with Therapeutic Promise
2-Hydroxypropane-1,2,3-tricarbohydrazide, also known as citric acid trihydrazide, is a derivative of the ubiquitous natural product, citric acid. While citric acid itself has a long history of use in the pharmaceutical industry as an excipient, its derivatization into a tricarbohydrazide opens up a new realm of possibilities for its application as a pharmacologically active scaffold.[1][2] The introduction of three carbohydrazide moieties onto the citric acid backbone imparts unique chemical properties and the potential for diverse biological activities.[3]
This technical guide provides a comprehensive overview of 2-hydroxypropane-1,2,3-tricarbohydrazide, from its synthesis and physicochemical properties to its potential applications in drug development, with a particular focus on its inferred antimicrobial and anticancer activities based on the well-documented bioactivities of related carbohydrazide and hydrazone compounds.[1] This document is intended to serve as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and similar molecules.
Synthesis and Characterization: From Citric Acid to a Bioactive Scaffold
The synthesis of 2-hydroxypropane-1,2,3-tricarbohydrazide is not widely reported in the literature, necessitating a proposed synthetic route based on established organic chemistry principles. A logical and efficient approach involves a two-step process starting from the readily available and inexpensive citric acid. The first step is the esterification of the three carboxylic acid groups of citric acid to form a triester, such as triethyl citrate. This is a standard procedure that facilitates the subsequent reaction with hydrazine.[4] The second step is the hydrazinolysis of the triester using hydrazine hydrate to yield the desired 2-hydroxypropane-1,2,3-tricarbohydrazide.[3]
Caption: Proposed two-step synthesis of 2-Hydroxypropane-1,2,3-tricarbohydrazide.
Experimental Protocol: A Proposed Synthesis Route
The following is a detailed, step-by-step methodology for the proposed synthesis of 2-hydroxypropane-1,2,3-tricarbohydrazide.
Part 1: Synthesis of Triethyl Citrate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citric acid (1 equivalent), absolute ethanol (10 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Causality: An excess of ethanol is used to drive the equilibrium of the esterification reaction towards the product side. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Troubleshooting: If the reaction does not go to completion, consider using a Dean-Stark apparatus to remove the water formed during the reaction, which will further drive the equilibrium towards the product.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude triethyl citrate. Purify the crude product by vacuum distillation.
Part 2: Synthesis of 2-Hydroxypropane-1,2,3-tricarbohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve the purified triethyl citrate (1 equivalent) in ethanol. Add hydrazine hydrate (3.3 equivalents) dropwise to the solution at room temperature with stirring.
-
Causality: A slight excess of hydrazine hydrate is used to ensure complete conversion of the triester to the trihydrazide. The reaction is typically exothermic, so slow addition is recommended to control the temperature.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate indicates the formation of the product.
-
Isolation: Filter the white precipitate and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 2-hydroxypropane-1,2,3-tricarbohydrazide.
Characterization
The synthesized 2-hydroxypropane-1,2,3-tricarbohydrazide should be characterized using a suite of analytical techniques to confirm its structure and purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the hydrazide functional groups and the carbon backbone.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H, C=O (amide), and O-H functional groups.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the expected molecular formula.
-
Elemental Analysis: Elemental analysis will provide the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should match the calculated values for the molecular formula C₆H₁₄N₆O₄.
Physicochemical Properties: A Comparative Overview
Due to the limited availability of experimental data for 2-hydroxypropane-1,2,3-tricarbohydrazide, the following table presents a comparison of its computed properties from PubChem with the known experimental properties of its parent compound, citric acid, and the related compound, carbohydrazide.[6][7][8][9][10]
| Property | 2-Hydroxypropane-1,2,3-tricarbohydrazide (Computed) | Citric Acid (Experimental) | Carbohydrazide (Experimental) |
| Molecular Formula | C₆H₁₄N₆O₄ | C₆H₈O₇ | CH₆N₄O |
| Molecular Weight | 234.21 g/mol | 192.12 g/mol | 90.08 g/mol |
| Appearance | - | White crystalline powder | White crystalline solid |
| Melting Point | - | 153 °C | 153-154 °C (decomposes) |
| Boiling Point | - | Decomposes at 175 °C | Decomposes |
| Solubility in Water | - | Very soluble (59.2 g/100 mL at 20 °C) | Very soluble |
| Hydrogen Bond Donors | 7 | 4 | 4 |
| Hydrogen Bond Acceptors | 7 | 7 | 2 |
Chemical Reactivity and Stability
The chemical reactivity of 2-hydroxypropane-1,2,3-tricarbohydrazide is primarily dictated by the carbohydrazide functional groups. These groups are known to be reactive and can participate in a variety of chemical transformations.
-
Formation of Hydrazones: The terminal -NH₂ groups of the carbohydrazide moieties can readily condense with aldehydes and ketones to form hydrazones.[11] This reaction is of significant interest in medicinal chemistry as hydrazones are a well-known class of compounds with a wide range of biological activities.
-
Coordination Chemistry: The nitrogen and oxygen atoms of the carbohydrazide groups can act as ligands, coordinating with metal ions to form metal complexes.[12] This property could be exploited in the design of metal-based drugs or catalysts.
-
Stability: Carbohydrazide compounds are generally stable under normal conditions but can decompose at elevated temperatures.[13] The stability of 2-hydroxypropane-1,2,3-tricarbohydrazide would need to be experimentally determined, but it is expected to be a crystalline solid with good stability at room temperature.
Applications in Drug Development: A Scaffold for Bioactive Molecules
The true potential of 2-hydroxypropane-1,2,3-tricarbohydrazide lies in its application as a scaffold for the synthesis of novel drug candidates. The three carbohydrazide arms provide multiple points for derivatization, allowing for the creation of a library of compounds with diverse biological activities.[1]
Antimicrobial Activity
Carbohydrazide and hydrazone derivatives have been extensively studied for their antimicrobial properties.[14] The proposed mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes or disruption of the microbial cell membrane. The chelation of metal ions, which are crucial for microbial growth, is another potential mechanism.[15][16] Given that citric acid itself exhibits some antimicrobial activity, its carbohydrazide derivative is a promising candidate for the development of new antimicrobial agents.[17]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of hydrazone derivatives against various cancer cell lines.[6][10][18][19][20] The mechanism of action is often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The ability of hydrazones to act as enzyme inhibitors is a key aspect of their anticancer potential.[11][21][22]
Caption: Potential mechanism of anticancer activity of hydrazone derivatives.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The following is a general protocol for evaluating the in vitro anticancer activity of synthesized 2-hydroxypropane-1,2,3-tricarbohydrazide derivatives using the MTT assay.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
Causality: A range of concentrations is used to determine the dose-dependent effect of the compound on cell viability.
-
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Mechanism: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Safety and Handling
As a derivative of hydrazine, 2-hydroxypropane-1,2,3-tricarbohydrazide and its precursors should be handled with appropriate safety precautions. Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[17][19][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its reagents.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
2-Hydroxypropane-1,2,3-tricarbohydrazide represents a promising, yet underexplored, chemical entity with significant potential in the field of drug development. Its straightforward synthesis from citric acid, coupled with the versatile reactivity of its carbohydrazide functional groups, makes it an attractive scaffold for the generation of diverse chemical libraries. The extensive body of research on the antimicrobial and anticancer activities of related hydrazone compounds provides a strong rationale for investigating the therapeutic potential of 2-hydroxypropane-1,2,3-tricarbohydrazide and its derivatives.
Future research should focus on the experimental validation of the proposed synthetic route, thorough characterization of the compound, and a comprehensive evaluation of its biological activities. Structure-activity relationship (SAR) studies on a library of its derivatives will be crucial for identifying lead compounds with potent and selective therapeutic effects. This in-depth technical guide serves as a foundational resource to stimulate and guide such future investigations into this promising area of medicinal chemistry.
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